
Sitagliptin Impurity 141
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sitagliptin Impurity 141 is a chemical compound associated with the synthesis and degradation of Sitagliptin, a medication used to manage type 2 diabetes mellitus. Sitagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which results in increased levels of incretins, thereby enhancing insulin secretion and decreasing glucagon levels. Impurities like this compound are crucial to study as they can affect the drug’s efficacy and safety.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin Impurity 141 involves multiple synthetic routes. One common method includes the chemical resolution of racemates followed by reduction of enamine using sodium borohydride (NaBH4). Another method involves asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of Sitagliptin and its impurities typically involves large-scale chemical synthesis using commercially available starting materials. The process is optimized to ensure high yield and purity while minimizing the formation of unwanted by-products .
化学反应分析
Types of Reactions: Sitagliptin Impurity 141 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like NaBH4.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Various halides and nucleophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of enamine intermediates typically yields chiral amines .
科学研究应用
Sitagliptin Impurity 141 has several applications in scientific research:
Chemistry: It is used to study the stability and degradation pathways of Sitagliptin, helping to improve the drug’s formulation and shelf life.
Biology: Research on this impurity helps understand its biological effects and potential toxicity.
Medicine: Studying impurities like this compound ensures the safety and efficacy of Sitagliptin as a therapeutic agent.
Industry: It is crucial for quality control and regulatory compliance in the pharmaceutical industry.
作用机制
The mechanism of action of Sitagliptin Impurity 141 is closely related to that of Sitagliptin. Sitagliptin inhibits the enzyme DPP-4, which slows the inactivation of incretins like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and decreased glucagon levels, thereby improving blood glucose control .
相似化合物的比较
Vildagliptin: Another DPP-4 inhibitor used to manage type 2 diabetes.
Saxagliptin: Similar to Sitagliptin, it inhibits DPP-4 and is used for glycemic control.
Alogliptin: Another member of the DPP-4 inhibitor class with similar mechanisms.
Uniqueness: Sitagliptin Impurity 141 is unique due to its specific structural and chemical properties that arise during the synthesis of Sitagliptin. Its study helps in understanding the complete profile of Sitagliptin, ensuring its safety and efficacy .
By understanding this compound, researchers and pharmaceutical companies can ensure the production of safe and effective medications for managing type 2 diabetes.
属性
CAS 编号 |
36578-37-7 |
|---|---|
分子式 |
C12H24N2O2 |
分子量 |
228.33 g/mol |
IUPAC 名称 |
N-[2-(2,2-dimethylpropanoylamino)ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)9(15)13-7-8-14-10(16)12(4,5)6/h7-8H2,1-6H3,(H,13,15)(H,14,16) |
InChI 键 |
JIUXOQPDAVCERS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NCCNC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


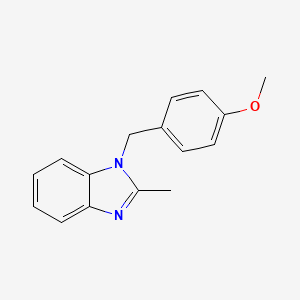
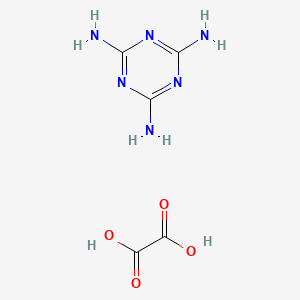
![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
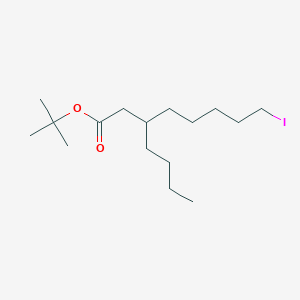
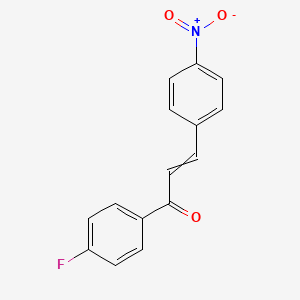


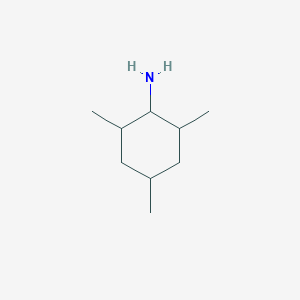
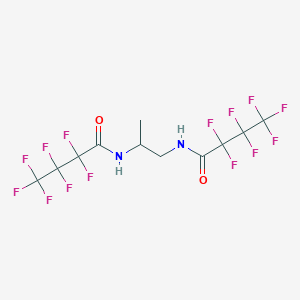

![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)

![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
